Ergocalciferol is predominantly sourced from fungi, particularly mushrooms, which contain high levels of ergosterol. Upon exposure to ultraviolet light, ergosterol is converted into previtamin D2 and subsequently into active vitamin D2. This process can be enhanced through specific cultivation practices that maximize UV exposure during mushroom growth or processing. Additionally, yeast can also be used to produce vitamin D2 through similar photochemical reactions.
Biodinamine Vitamin D2 belongs to the class of secosteroids, which are characterized by a broken steroid ring structure. It is classified as a fat-soluble vitamin and is essential for maintaining adequate levels of calcium and phosphorus in the body.
The synthesis of Biodinamine Vitamin D2 can be achieved through various methods, including:
Ergocalciferol has the following molecular formula: with a molar mass of approximately 396.659 g/mol. Its structure features a secosteroid configuration with a unique side chain that distinguishes it from other forms of vitamin D.
The primary chemical reaction involved in the formation of Biodinamine Vitamin D2 is the photochemical transformation of ergosterol under UV light. This reaction can be summarized as follows:
The efficiency of this conversion process depends on factors such as light intensity, duration of exposure, and temperature during irradiation .
Biodinamine Vitamin D2 functions by binding to the vitamin D receptor (VDR), which mediates its biological effects primarily through two pathways:
The activation process involves two hydroxylation steps:
Biodinamine Vitamin D2 has several applications in both clinical and nutritional fields:
Biodinamine Vitamin D₂, systematically named ergocalciferol (C₂₈H₄₄O), is a fat-soluble secosteroid derived from the plant sterol ergosterol. Its molecular structure features:
Table 1: Molecular Characteristics of Biodinamine Vitamin D₂
Property | Specification |
---|---|
Chemical Formula | C₂₈H₄₄O |
IUPAC Name | (3S,5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3-ol |
Molecular Weight | 396.659 g/mol |
Precursor | Ergosterol |
Activation Spectrum | UVB (290–315 nm) |
Structural Distinction | C24 methyl group; C22–C23 double bond |
Biodinamine Vitamin D₂ is biosynthesized predominantly in fungi (e.g., UV-exposed mushrooms), lichens, and certain plants. Industrial production involves controlled UV irradiation of ergosterol extracted from yeast or fungal sources. This process yields a compound that is structurally and functionally analogous—though not identical—to mammalian-derived vitamin D₃. Following absorption or synthesis, Biodinamine Vitamin D₂ undergoes sequential hydroxylations: initially in the liver by CYP2R1 to form 25-hydroxyergocalciferol (25-OH-D₂), and subsequently in the kidney by CYP27B1 to generate the biologically active metabolite 1,25-dihydroxyergocalciferol (1,25-(OH)₂D₂ or ercalcitriol) [3] [7] [9].
The discovery of Biodinamine Vitamin D₂ emerged from early 20th-century efforts to combat rickets, a debilitating bone disease prevalent in industrialized regions:
Table 2: Key Historical Milestones in Vitamin D₂ Research
Year | Investigator | Contribution |
---|---|---|
1919 | Edward Mellanby | Identified anti-rachitic factor in cod liver oil |
1922 | Elmer McCollum | Differentiated vitamin D from vitamin A |
1923 | Harry Steenbock | Demonstrated UV activation of ergosterol |
1932 | Askew et al. | Isolated and crystallized vitamin D₂ |
1937 | Windaus | Elucidated structure of vitamin D₃ |
Steenbock's irradiation technique was patented in 1924, facilitating the mass production of vitamin D₂-fortified foods (e.g., milk, bread). This innovation rapidly reduced rickets incidence globally, positioning ergocalciferol as the first therapeutically utilized form of vitamin D. Its industrial production from fungal sources contrasted with vitamin D₃'s animal origins, making it a preferred option for vegetarian supplementation [1] [7] [8].
Biodinamine Vitamin D₂ exerts its primary physiological function through the genomic actions of its active metabolite, ercalcitriol (1,25-(OH)₂D₂), which binds to the vitamin D receptor (VDR) in target tissues:
Table 3: Genomic Regulation of Calcium Transport by Ercalcitriol
Target Gene | Protein Function | Biological Effect |
---|---|---|
TRPV6 | Apical calcium channel | Increases luminal Ca²⁺ uptake |
CALB1 | Cytosolic calcium-binding protein | Facilitates transcellular Ca²⁺ diffusion |
PMCA1b | Basolateral calcium ATPase | Mediates Ca²⁺ efflux to circulation |
CLDN2/4 | Tight junction claudins | Enhances paracellular calcium diffusion |
When dietary calcium intake is low, Biodinamine Vitamin D₂ upregulates the saturable transcellular pathway in the duodenum and proximal jejunum, increasing absorption efficiency. At high calcium intakes, passive paracellular diffusion predominates. Deletion of VDR or CYP27B1 in murine models abolishes adaptive calcium absorption, confirming vitamin D₂'s non-redundant role in calcium homeostasis. Clinically, this mechanism prevents rickets in children and osteomalacia in adults by ensuring sufficient calcium availability for skeletal mineralization [5] [9] [10].
While Biodinamine Vitamin D₂ (ergocalciferol) and vitamin D₃ (cholecalciferol) share anti-rachitic properties, critical distinctions exist in their origins, metabolism, and bioactivity:
Table 4: Comparative Analysis of Vitamin D₂ vs. D₃
Parameter | Vitamin D₂ (Biodinamine) | Vitamin D₃ |
---|---|---|
Origin | Plant/fungal ergosterol | Animal 7-dehydrocholesterol |
Primary Hydroxylase | CYP2R1 | CYP2R1 |
DBP Affinity | Lower | Higher |
CYP24A1 Susceptibility | Higher | Lower |
Serum 25(OH)D Elevation | Moderate | Superior |
VDR Activation | Equivalent to D₃ at receptor level | Equivalent to D₂ at receptor level |
Despite these differences, both vitamers bind the VDR with comparable affinity and activate identical genomic pathways. This functional equivalence underpins their shared capacity to prevent rickets when administered in sufficient doses. However, Biodinamine Vitamin D₂'s reduced stability and faster metabolic inactivation necessitate higher or more frequent dosing to achieve equivalent serum 25-hydroxyvitamin D concentrations compared to vitamin D₃ in clinical settings [3] [6] [7].
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4